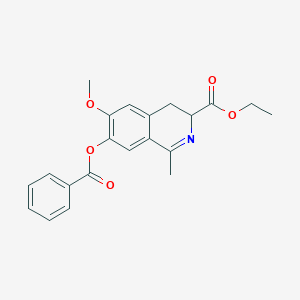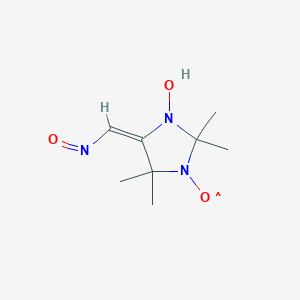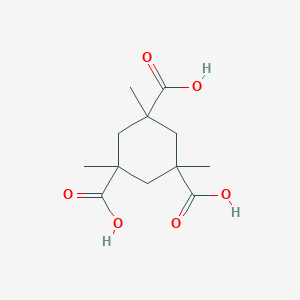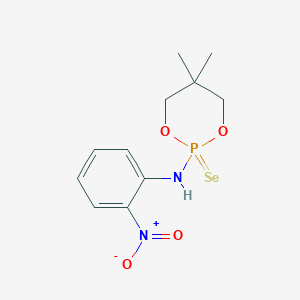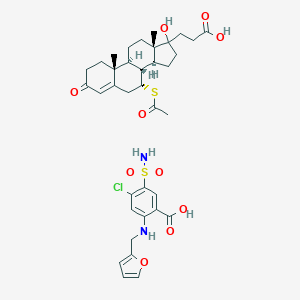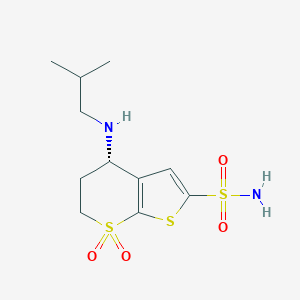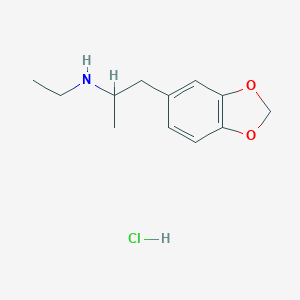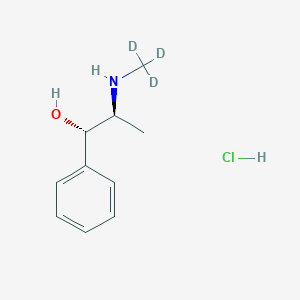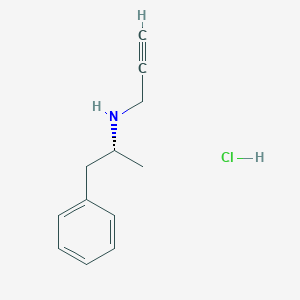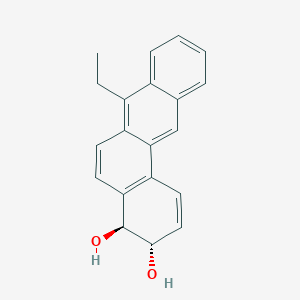
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene, commonly known as 7,12-dimethylbenz(a)anthracene (DMBA), is a potent carcinogen that has been widely used in cancer research. DMBA belongs to the polycyclic aromatic hydrocarbon (PAH) family and is known to induce tumors in various organs, including the skin, breast, lung, and liver.
Wirkmechanismus
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and DNA damage, leading to the activation of oncogenes and the inactivation of tumor suppressor genes. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene also induces oxidative stress and inflammation, which can promote tumor growth.
Biochemische Und Physiologische Effekte
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors show increased cell proliferation, angiogenesis, and invasion. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene also alters the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene exposure can also lead to immune suppression and hormonal changes.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is a potent carcinogen that can induce tumors in a relatively short period of time, making it a useful tool for studying the early stages of carcinogenesis. However, 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors are highly variable in terms of latency, incidence, and histology, which can make it difficult to compare results across studies. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene also requires careful handling and disposal due to its toxicity and carcinogenicity.
Zukünftige Richtungen
Future research on 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene should focus on identifying new targets for chemoprevention and developing more effective therapies for 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors. Studies should also investigate the role of the microbiome and epigenetic modifications in 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced carcinogenesis. Additionally, new animal models that more closely resemble human tumors should be developed to improve the translatability of preclinical studies.
Synthesemethoden
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is synthesized by the Diels-Alder reaction of 1,2-dimethylbenzene with maleic anhydride, followed by hydrogenation of the resulting adduct. The final product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is widely used as a carcinogen in animal models to study the mechanism of carcinogenesis and to evaluate the efficacy of chemopreventive agents. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors in rodents closely resemble human tumors in terms of histology, gene expression, and response to therapy. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene has been used to study the role of oncogenes, tumor suppressor genes, and DNA repair pathways in carcinogenesis.
Eigenschaften
CAS-Nummer |
111876-20-1 |
|---|---|
Produktname |
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene |
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(3S,4S)-7-ethyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H18O2/c1-2-13-14-6-4-3-5-12(14)11-18-15(13)7-8-17-16(18)9-10-19(21)20(17)22/h3-11,19-22H,2H2,1H3/t19-,20-/m0/s1 |
InChI-Schlüssel |
RWPZESDFTQDOHT-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=C2C=CC3=C(C2=CC4=CC=CC=C41)C=C[C@@H]([C@H]3O)O |
SMILES |
CCC1=C2C=CC3=C(C2=CC4=CC=CC=C41)C=CC(C3O)O |
Kanonische SMILES |
CCC1=C2C=CC3=C(C2=CC4=CC=CC=C41)C=CC(C3O)O |
Synonyme |
3,4-dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene 7-ethyl-3,4-dihydrobenz(a)anthracene-3,4-diol EBAD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



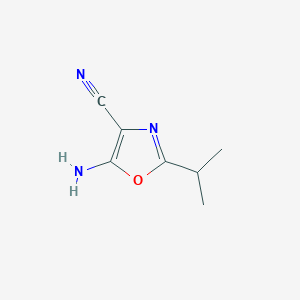
![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)
![Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate](/img/structure/B56954.png)
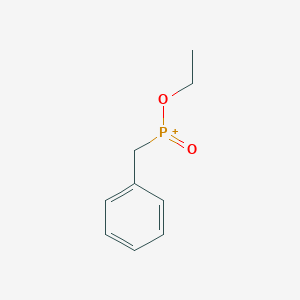
![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)
